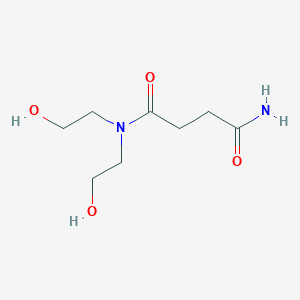

N,N-bis(2-hydroxyethyl)butanediamide

Description

Properties

Molecular Formula |

C8H16N2O4 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

N',N'-bis(2-hydroxyethyl)butanediamide |

InChI |

InChI=1S/C8H16N2O4/c9-7(13)1-2-8(14)10(3-5-11)4-6-12/h11-12H,1-6H2,(H2,9,13) |

InChI Key |

OFGPMJWVPGYAJN-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)N(CCO)CCO)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-bis(2-hydroxyethyl)butanediamide can be synthesized through the reaction of 2-aminoethanol with diethyl succinate or dimethyl succinate . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

2-Aminoethanol+Diethyl succinate→this compound+Ethanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize the reaction rate and product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-hydroxyethyl)butanediamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide groups can be reduced to form amines.

Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N,N-bis(2-hydroxyethyl)butanediamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-bis(2-hydroxyethyl)butanediamide is primarily based on its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyethyl groups can form hydrogen bonds with other molecules, while the amide groups can participate in electrostatic interactions with charged species. These interactions enable the compound to stabilize proteins, enzymes, and other biomolecules, making it useful in various biochemical and pharmaceutical applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Hydroxyethyl Groups

Table 1: Structural Comparison of Bis(2-hydroxyethyl) Amides

Performance and Functional Differences

Solubility and Stability

- This compound : Requires heating/sonication for solubility, likely due to crystallinity from its short, rigid butanedioyl backbone .

- Decanamide Derivatives (e.g., N,N-bis(2-hydroxyethyl)decanamide) : Longer alkyl chains improve lipophilicity and spontaneous micelle formation, making them more suitable for emulsification without external energy input .

Metal Interaction and Chelation

- 2,3-Dihydroxy Derivative (CAS 300731-11-7) : Additional hydroxyl groups enable stronger chelation with metal ions (e.g., Co²⁺, Cu²⁺), similar to bicine (N,N-bis(2-hydroxyethyl)glycine) .

Biological Activity

N,N-bis(2-hydroxyethyl)butanediamide, also known as 3-hydroxy-N,N-bis(2-hydroxyethyl)butanamide, is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and implications in various fields.

Synthesis

The synthesis of this compound typically involves the reaction of butanediamine with 2-hydroxyethylamine. The reaction conditions can vary, but generally involve heating the reactants under controlled conditions to yield the desired product. The purity and structure of the synthesized compound are usually confirmed through techniques such as NMR spectroscopy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Safety Assessment

The safety profile of this compound has been assessed in various studies. The European Food Safety Authority (EFSA) concluded that this compound does not raise concerns for genotoxicity or human accumulation when used in food contact materials at specified limits .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results demonstrated that the compound was effective in reducing bacterial load in vitro and showed promise for use in topical formulations aimed at treating skin infections .

Case Study 2: Application in Food Safety

In another study, this compound was evaluated for its potential use in food packaging materials. The findings indicated that it could effectively inhibit bacterial growth on food surfaces, thereby enhancing food safety and extending shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.